![molecular formula C14H10ClFO2 B1441882 4-[(3-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-86-1](/img/structure/B1441882.png)

4-[(3-Fluorobenzyl)oxy]benzoyl chloride

Overview

Description

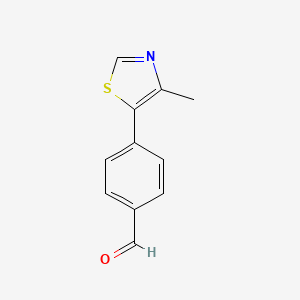

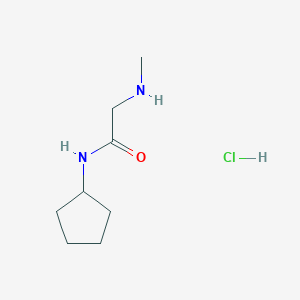

4-[(3-Fluorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative. It has a molecular formula of C14H10ClFO2 and a molecular weight of 264.68 g/mol. It is used in proteomics research .

Synthesis Analysis

4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl chloride core with a fluorobenzyl group attached via an oxygen atom.Chemical Reactions Analysis

4-Fluorobenzoyl chloride is known to undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene .Physical And Chemical Properties Analysis

4-Fluorobenzoyl chloride is a clear colourless to light yellow liquid . It has a molecular weight of 158.56 .Scientific Research Applications

Synthesis Techniques and Material Modifications

Solid Phase Synthesis : A study detailed the solid phase synthesis technique involving the treatment of polystyryl-sulfonyl chloride resin with p-methylbenzyl amine, leading to the creation of polymer-supported N-p-methylbenzyl sulfonamide. This technique showcases the versatility of benzoyl chloride derivatives in synthesizing complex organic compounds (Luo & Huang, 2004).

Protecting Groups for Alcohols : A novel benzyl ether-type protecting group for alcohols, incorporating the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, was introduced. This group is stable under oxidizing conditions, compatible with certain deprotection strategies, and its applications in the synthesis of beta-mannopyranosides were demonstrated (Crich, Li, & Shirai, 2009).

Organic Synthesis and Catalysis

- Friedel-Crafts Acylation : The solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride catalyzed by trifluoromethanesulfonic acid and rare earth triflates demonstrated high selectivity and yield, underscoring the efficacy of benzoyl chloride in facilitating acylation reactions without the need for solvents (Jia et al., 2013).

Green Chemistry and Sustainable Processes

- Ionic Liquids in Synthesis : The use of 1-allyl-3-methylimidazolium chloride, an ionic liquid, as a reaction medium for the synthesis of cellulose benzoates from benzoyl chlorides demonstrated a green chemistry approach. This method allows for a catalyst-free synthesis, showcasing an environmentally friendly alternative for the modification of cellulose (Zhang et al., 2009).

Biodegradation of Environmental Pollutants

- Biodegradation of Fluoroaromatics : A study on the complete degradation of 4-fluoroaromatic compounds in an oxygen-free environment by Thauera aromatica highlighted a unique enzymatic process. This process involves the ATP-dependent cleavage of a 4-fluorobenzoyl-coenzyme A to benzoyl-coenzyme A and HF, revealing a novel pathway for the biodegradation of persistent environmental pollutants (Tiedt et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

4-[(3-fluorophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-14(17)11-4-6-13(7-5-11)18-9-10-2-1-3-12(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEKOJOJCQVLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)

![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)

![4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441802.png)

![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)

![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)